N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-methyl-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-11-14-27(15-12-17)23(28)8-5-13-26(2)33(31,32)18-9-10-21-22(16-18)25(30)20-7-4-3-6-19(20)24(21)29/h3-4,6-7,9-10,16-17H,5,8,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDCHPINQTZDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
Some piperidine derivatives have shown activity against different viruses. For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities.
Pharmacokinetics
The molecular weight of the compound is 24533, which could potentially influence its bioavailability and pharmacokinetics.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:
- Reagent Selection : Use anhydrous conditions and fresh propionic anhydride for acylation to minimize side reactions, as demonstrated in analogous sulfonamide-piperidine syntheses .
- Temperature Control : Maintain reflux conditions (e.g., 12 hours at 100–120°C) to ensure complete intermediate formation .
- Purification : Employ column chromatography or recrystallization (e.g., 2-propanol with oxalic acid) to isolate the target compound from byproducts .
- Yield Tracking : Monitor yields at each step using techniques like GC/MS or HPLC to identify bottlenecks .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., anthraquinone protons at δ 7.40–7.24 ppm, piperidine methyl groups at δ 1.81–2.78 ppm) .
- Mass Spectrometry : High-resolution GC/MS or LC-MS validates molecular weight (e.g., m/z 380 for a related analog) and fragmentation patterns .
- HPLC : Employ reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity ≥95% .
Advanced: How can computational methods predict this compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the anthraquinone-sulfonamide core, identifying reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock, focusing on the piperidinyl-oxobutyl moiety’s flexibility .
- Reaction Path Analysis : Apply transition-state search algorithms (e.g., Nudged Elastic Band) to explore catalytic pathways for derivatization .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) using cell lines with verified expression levels of target enzymes .
- Dose-Response Curves : Generate IC values in triplicate to assess reproducibility. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(9,10-dioxoanthracen-2-yl) derivatives) to identify trends in structure-activity relationships .
Basic: What strategies are recommended for evaluating this compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Plasma Stability Assays : Incubate with human plasma at 37°C for 1–6 hours, then quantify remaining compound via LC-MS/MS .
Advanced: How can researchers design experiments to elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Knockout Models : Use CRISPR/Cas9 to silence putative target genes (e.g., kinases) in cell lines and assess changes in compound efficacy .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and purified target proteins .
- Metabolomic Profiling : Apply untargeted LC-MS to identify downstream metabolites in treated cells, linking pathways to observed phenotypes .
Basic: What statistical approaches are essential for analyzing dose-dependent responses in toxicity studies?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple doses to identify significant differences in cytotoxicity (e.g., IC values) .
- Probit Analysis : Model mortality curves in in vivo studies to calculate LD values .
- Power Analysis : Determine sample sizes (n ≥ 6) to ensure statistical confidence in variability-prone assays .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) aid in tracking metabolic pathways of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce at the sulfonamide nitrogen or in the piperidine ring using isotopically enriched reagents .
- Mass Spectrometry Imaging (MSI) : Track spatial distribution of labeled metabolites in tissues, correlating with pharmacokinetic data .
- Stable Isotope-Resolved Metabolomics (SIRM) : Map -flux into TCA cycle intermediates in treated cells .
Basic: What solvent systems are optimal for enhancing this compound’s solubility in in vitro assays?
Methodological Answer:
- Co-Solvent Blends : Test DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based solutions to balance solubility and biocompatibility .
- pH Adjustment : Use citrate buffer (pH 4.5) or HEPES (pH 7.4) to exploit ionization of the sulfonamide group (pKa ~6.5) .
Advanced: How can machine learning models improve the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Feature Engineering : Train models on descriptors like LogP, topological polar surface area (TPSA), and molecular docking scores .
- Generative Chemistry : Use deep learning frameworks (e.g., REINVENT) to propose derivatives with modified piperidinyl or anthraquinone moieties .
- Validation : Prioritize top candidates for synthesis and testing against off-target panels (e.g., kinase profiling at 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
